REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([O:13][CH3:14])(=[O:12])[C:9]([CH3:11])=[CH2:10].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([O:13][CH3:14])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
ammonium persulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
of Na alkylarylpolyoxyethylene sulfonate (trade name Triton X-200) was dissolved in 1000 ml
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
ADDITION
|
Details
|
A mixture of 250 g
|
Type
|
CUSTOM
|
Details
|
was gradually elevated to 85° C.
|
Type
|
CUSTOM
|
Details
|
At 83° C. the polymerization reaction
|
Type
|
TEMPERATURE
|
Details
|
the system was maintained in the condition
|
Type
|
TEMPERATURE
|
Details
|
of moderate reflux for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
Then the remaining part of the monomer mixture was added dropwise through a dropping funnel
|
Type
|
ADDITION
|
Details
|
At the end of addition the reaction
|
Type
|
WAIT
|
Details
|
was carried out at 90° C. for an additional hour
|
Type
|
CUSTOM
|
Details
|
the polymerization reaction
|
Type
|
CUSTOM
|
Details
|
was then lowered to 70° C.
|
Type
|
STIRRING
|
Details
|
In this condition under slow stirring
|
Type
|
TEMPERATURE
|
Details
|
to maintain the original level
|
Type
|
CONCENTRATION
|
Details
|
the unreacted monomer was stripped out to a safe concentration of <3
|
Type
|
CUSTOM
|
Details
|
A sample of latex was dried
|
Type
|
CUSTOM
|
Details
|
obtaining a dry polymer content of 33.7%
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCC.C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |